molecular formula C12H12O3 B2774998 (5,6-Dimethyl-benzofuran-3-yl)-acetic acid CAS No. 750599-10-1

(5,6-Dimethyl-benzofuran-3-yl)-acetic acid

Cat. No.: B2774998
CAS No.: 750599-10-1
M. Wt: 204.225
InChI Key: KRNWPUWNPFJHAM-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-benzofuran-3-yl)-acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, characterized by its benzofuran core with dimethyl substitutions at positions 5 and 6 and an acetic acid moiety at position 3, is of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethyl-benzofuran-3-yl)-acetic acid typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

    Dimethyl Substitution:

    Acetic Acid Moiety Addition: The acetic acid group can be introduced via a Grignard reaction, where a suitable Grignard reagent reacts with the benzofuran derivative to form the desired acetic acid-substituted product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(5,6-Dimethyl-benzofuran-3-yl)-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5,6-Dimethyl-benzofuran-3-yl)-acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, microbial growth, or other cellular functions.

Comparison with Similar Compounds

    Benzofuran-3-yl-acetic acid: Lacks the dimethyl substitutions, which may affect its biological activity and chemical reactivity.

    (5-Methyl-benzofuran-3-yl)-acetic acid: Contains only one methyl group, leading to different steric and electronic effects.

    (6-Methyl-benzofuran-3-yl)-acetic acid: Similar to the above, with a single methyl group at a different position.

Uniqueness: (5,6-Dimethyl-benzofuran-3-yl)-acetic acid is unique due to its specific substitution pattern, which can influence its physical, chemical, and biological properties. The presence of two methyl groups at positions 5 and 6 may enhance its stability, reactivity, and potential therapeutic effects compared to its analogs.

Properties

IUPAC Name

2-(5,6-dimethyl-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-3-10-9(5-12(13)14)6-15-11(10)4-8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNWPUWNPFJHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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